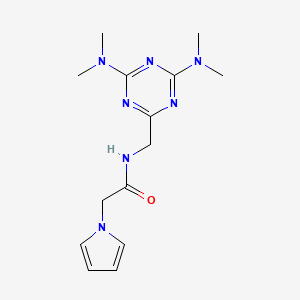

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound with potential interest in various fields of chemistry and materials science. This compound, like its related derivatives, exhibits interesting chemical and physical properties due to its unique structural composition.

Synthesis Analysis

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide involves intermediate steps leading to the target compound. Key intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and related acetamide derivatives play crucial roles in the synthesis pathway. These compounds are synthesized using 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with their structures confirmed through single-crystal X-ray diffraction and density functional theory (DFT) studies (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide and its intermediates has been extensively studied using single-crystal X-ray diffraction and DFT calculations. These studies provide insights into the conformational dynamics and the electronic structure of the compound, helping understand its reactivity and properties. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing significant physicochemical characteristics (Geng et al., 2023).

科学的研究の応用

Structural Analysis and Chemical Properties

The title compound, part of a new series of 4,6-diaminotriazines, exhibits structural uniqueness with its planar conformation facilitating π-conjugation, supported by an extensive network of hydrogen bonds and π–π stacking interactions, contributing to its stability and potential utility in various applications, as demonstrated in the crystallographic study by Liping Lu et al. (2004).

Antimicrobial Activity

A key intermediate compound, closely related to the molecule , was utilized for the synthesis of various heterocycles with demonstrated antimicrobial properties. This includes the development of coumarin, pyridine, pyrrole, and other derivatives, indicating the potential of such compounds in creating effective antimicrobial agents, as explored by S. Bondock et al. (2008).

Neuroprotective Effects

The molecule is structurally related to compounds showing amnesia-reversal activity, highlighting a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides with significant effects on reversing electroconvulsive shock-induced amnesia in mice. These findings suggest potential therapeutic applications in cognitive disorders, as investigated by D. Butler et al. (1984).

Antimycobacterial and Antifungal Activities

Research on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related structures, revealed significant antimicrobial and antimycobacterial actions, providing a basis for the development of new therapeutic agents targeting resistant bacterial and fungal strains. The pharmacological screening highlighted the influence of various substituents on the biological efficacy of these compounds, as detailed by Amit B. Patel et al. (2012).

Biofilm Inhibition and MurB Enzyme Inhibition

Derivatives incorporating a similar structural motif have shown potent biofilm inhibition against various bacterial strains, surpassing standard drugs in efficacy. Moreover, specific derivatives demonstrated significant inhibitory activity against the MurB enzyme, a crucial target in bacterial cell wall synthesis, indicating their potential in addressing bacterial resistance and biofilm-associated infections, as elucidated by Ahmed E. M. Mekky et al. (2020).

特性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXULQOTWXBBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)